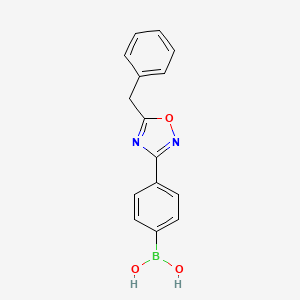

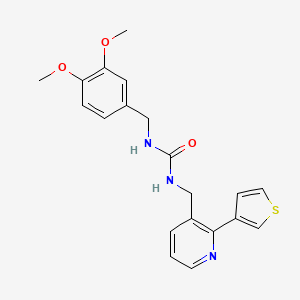

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (5-Br-1,1-DMDI) is a synthetic compound that has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. 5-Br-1,1-DMDI has been shown to have a range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Systems

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been utilized in the synthesis of various heterocyclic systems. For instance, it was used in the formation of 2-imidazo[1,2-a]pyridin-2-yl-2-propanol, 11a-hydroxy-1,1-dimethyl-3-oxo-1,5,11,11a-tetrahydro[1,3]oxazolo[3,4-a]pyrido[1,2-d]-10-pyrazinium bromide, and derivatives of 4-hydroxyoxazolidin-2-one (Bogolyubov, Chernysheva, & Semenov, 2004).

Spiro Compounds Synthesis

The compound is instrumental in the synthesis of spiro compounds like 7,8-dimethoxy-5,9b-dihydro-2H,4H-spiro{azeto[2,1-a]isoquinoline-1,1′-cycloalkan}-2-ones, achieved by reacting methyl 1-bromocycloalkanecarboxylates with zinc and 6,7-dimethoxy-3,4-dihydroisoquinoline (Nikiforova et al., 2019).

Bromonium Ylides Synthesis

This chemical plays a crucial role in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, a process that involves the formation of bromonium ylides. These ylides are formed by the intramolecular nucleophilic attack of the benzyl bromide on the α-imino rhodium carbene, in the presence of a rhodium catalyst (He et al., 2016).

Crystal Structure and Spectroscopy

The compound is also pivotal in studying crystal structures and spectral properties. For example, its derivative underwent a reaction with copper(II) bromide, leading to the synthesis of complexes whose crystal structures were determined by X-ray diffraction. The structural units in these complexes are pseudo-centrosymmetric dimers, combined by strong hydrogen bonds (Davydov et al., 2009).

Halogen Bonding Studies

Studies on halogen bonding have also employed this compound, specifically investigating the interaction between haloarenenitriles and azines. Depending on the steric and electronic effects of the heterocycles, different reaction pathways were observed, either leading to the formation of azinium salts or stable co-crystals bound by halogen bonding (Baykov et al., 2021).

properties

IUPAC Name |

5-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)8-4-3-5-9(12)7(8)6-10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLNHEQYVPCGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(=O)N1)C(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)

![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2431472.png)

![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)

![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)